molecular formula C18H20N2O4S B4508023 N-methyl-N-(1-methyl-2-phenylethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

N-methyl-N-(1-methyl-2-phenylethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No.: B4508023
M. Wt: 360.4 g/mol
InChI Key: HFGDAYSFHRIRTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-N-(1-methyl-2-phenylethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.11437830 g/mol and the complexity rating of the compound is 568. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Carbonic Anhydrase Inhibition and Diuretic Applications

N-methyl-N-(1-methyl-2-phenylethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide is part of a broader class of sulfonamides known for their carbonic anhydrase inhibitory properties, which have significant implications in the development of diuretic medications. Carbonic anhydrases (CAs) are enzymes that regulate pH and fluid balance in tissues, and inhibitors of these enzymes have been used to treat conditions like glaucoma, epilepsy, and hypertension. Recent research has shown that diuretics with CA inhibitory action, including sulfonamide-based compounds, exhibit potent activity against CA isoforms present in kidneys and blood vessels, explaining their efficacy in lowering blood pressure and their organ-protective activity. This has led to a better understanding of the polypharmacological effects of these drugs, suggesting potential for drug repositioning and combination therapies for cardiovascular diseases and obesity (Carta & Supuran, 2013).

Environmental Impact and Analytical Methods

The presence of sulfonamides, including this compound, in the environment has been a topic of concern due to their widespread use in healthcare and veterinary medicine. Research has highlighted the environmental persistence of these compounds and their potential to induce antimicrobial resistance. Advanced analytical methods, such as capillary electrophoresis, have been developed to detect and quantify sulfonamides in environmental samples, facilitating the study of their distribution, fate, and impact on microbial populations and human health (Hoff & Kist, 2009).

Antimicrobial and Antitumour Applications

Beyond their well-known use as antimicrobials, sulfonamides have shown potential in cancer research. The structural diversity and the ability to inhibit various enzymes make them candidates for antitumour drug development. Recent studies have explored the synthesis and pharmacological evaluation of sulfonamide derivatives, demonstrating their activity against different cancer cell lines. This research underscores the importance of sulfonamides in the planning and synthesis of future drugs with potential antitumour properties (El-Qaliei et al., 2020).

Properties

IUPAC Name

N-methyl-3-oxo-N-(1-phenylpropan-2-yl)-4H-1,4-benzoxazine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-13(10-14-6-4-3-5-7-14)20(2)25(22,23)15-8-9-17-16(11-15)19-18(21)12-24-17/h3-9,11,13H,10,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFGDAYSFHRIRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)S(=O)(=O)C2=CC3=C(C=C2)OCC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-methyl-N-(1-methyl-2-phenylethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
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N-methyl-N-(1-methyl-2-phenylethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
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N-methyl-N-(1-methyl-2-phenylethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
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N-methyl-N-(1-methyl-2-phenylethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
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N-methyl-N-(1-methyl-2-phenylethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Reactant of Route 6
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N-methyl-N-(1-methyl-2-phenylethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.